molecular formula C17H19NO2 B5280063 1-methyl-3-oxo-1-phenyl-2-oxaspiro[4.5]decane-4-carbonitrile

1-methyl-3-oxo-1-phenyl-2-oxaspiro[4.5]decane-4-carbonitrile

Cat. No.: B5280063
M. Wt: 269.34 g/mol
InChI Key: IBWRSXPLRFQYDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-3-oxo-1-phenyl-2-oxaspiro[45]decane-4-carbonitrile is a complex organic compound with the molecular formula C₁₇H₁₉NO₂ This compound features a spirocyclic structure, which is a unique arrangement where two rings share a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-oxo-1-phenyl-2-oxaspiro[4.5]decane-4-carbonitrile typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might involve the use of a phenyl-substituted ketone and a nitrile-containing compound, followed by cyclization using a suitable catalyst .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-oxo-1-phenyl-2-oxaspiro[4.5]decane-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.

    Substitution: The phenyl ring and other parts of the molecule can undergo substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

1-methyl-3-oxo-1-phenyl-2-oxaspiro[4.5]decane-4-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-methyl-3-oxo-1-phenyl-2-oxaspiro[4.5]decane-4-carbonitrile involves its interaction with specific molecular targets. The nitrile and oxo groups can form hydrogen bonds and other interactions with enzymes and receptors, potentially modulating their activity. The spirocyclic structure may also influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Oxo-N-phenyl-1-oxaspiro[4.5]decane-4-carboxamide: Similar spirocyclic structure but with a carboxamide group instead of a nitrile.

    1-Methyl-3-oxo-1-phenyl-2-oxaspiro[4.5]decane-4-carboxylic acid: Similar structure with a carboxylic acid group.

Uniqueness

1-methyl-3-oxo-1-phenyl-2-oxaspiro[4.5]decane-4-carbonitrile is unique due to the presence of both a nitrile and an oxo group within a spirocyclic framework. This combination of functional groups and structural features imparts distinct chemical reactivity and potential for diverse applications .

Properties

IUPAC Name

1-methyl-3-oxo-1-phenyl-2-oxaspiro[4.5]decane-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-16(13-8-4-2-5-9-13)17(10-6-3-7-11-17)14(12-18)15(19)20-16/h2,4-5,8-9,14H,3,6-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBWRSXPLRFQYDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CCCCC2)C(C(=O)O1)C#N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.